molecular formula C6H6N2S B8798065 5-methyl-4H-pyrrolo[2,3-d]thiazole

5-methyl-4H-pyrrolo[2,3-d]thiazole

Cat. No.: B8798065
M. Wt: 138.19 g/mol
InChI Key: ACVUCYZQDCHWMI-UHFFFAOYSA-N
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Description

5-Methyl-4H-pyrrolo[2,3-d]thiazole is a fused heterocyclic compound containing a pyrrole ring fused to a thiazole ring, with a methyl substituent at the 5-position. This scaffold combines the electron-rich nature of pyrrole with the sulfur- and nitrogen-containing thiazole moiety, making it a promising candidate for diverse applications in medicinal chemistry and materials science. Below, we compare its properties with those of similar compounds based on available literature.

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

5-methyl-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C6H6N2S/c1-4-2-5-6(8-4)7-3-9-5/h2-3,8H,1H3

InChI Key

ACVUCYZQDCHWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=CS2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-methyl-4H-pyrrolo[2,3-d]thiazole exhibit promising antimicrobial properties. For instance, a synthesized compound showed effective antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that the compound has a significant effect on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of compounds derived from this compound. Research has focused on the synthesis of thiazolidinone conjugates that demonstrate selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These compounds were found to possess IC50 values lower than those of standard anti-inflammatory drugs like naproxen, indicating their potential as novel anti-inflammatory agents .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound derivatives often involves multi-step processes that include condensation reactions and cyclization steps. For example, one method reported the condensation of thiazole derivatives with hydrazine hydrate to yield significant products with promising biological activities. The characterization of these compounds was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

3.1 Antifungal Activity

In addition to antibacterial and anti-inflammatory properties, compounds based on this compound have shown antifungal activity against plant pathogens. For instance, camphor-thiazole derivatives demonstrated notable efficacy against several fungi affecting crops, suggesting that these compounds could be developed into effective agricultural fungicides .

3.2 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound derivatives to various biological targets. These studies provide insights into the mechanism of action and help in optimizing the structure for enhanced biological activity. For example, docking results indicated strong interactions with COX-1 enzymes, supporting the observed anti-inflammatory effects .

Data Summary Table

Compound Activity Type Tested Organisms/Targets IC50/MIC Values Reference
Compound AAntibacterialS. aureus, E. coliMIC: 3 µg/mL
Compound BAnti-inflammatoryCOX-1IC50: 14 µM
Compound CAntifungalRhizoctonia solaniEC50: 4 µg/mL

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antimicrobial Activity
  • Thiazole derivatives (e.g., compound 2 in ) exhibit potent activity against MRSA and VRSA, reducing vancomycin MIC by 512-fold .
  • Pyrano[2,3-d]thiazole derivatives show cytotoxicity against cancer cell lines (e.g., HEPG-2, MCF-7) but weaker antimicrobial effects .
  • 5-Methyl-4H-pyrrolo[2,3-d]thiazole : Activity unconfirmed, but the methyl group may enhance lipophilicity and membrane penetration, similar to other alkylated thiazoles .
Anticancer Activity
  • Thiazolo[4,5-d]thiazole and pyrano[2,3-d]thiazole derivatives demonstrate significant cytotoxicity, attributed to electron-withdrawing groups enhancing DNA intercalation .
  • Pyrido[4,3-d]pyrimidine-thioxo compounds (e.g., 11a–d) show moderate activity, likely due to thiol-mediated redox cycling .

Physicochemical Properties

Property This compound Pyrano[2,3-d]thiazole Thieno[2,3-d]thiazole
Aromaticity High (pyrrole + thiazole) Moderate (pyran) High (thiophene)
Electron Density Electron-rich Variable Electron-rich
Solubility Likely low (nonpolar methyl group) Moderate Low
Applications Drug discovery (inferred) Anticancer agents NLO materials

Key Insights :

  • The methyl group in this compound may reduce solubility but improve pharmacokinetic properties compared to unsubstituted analogs.
  • Thieno[2,3-d]thiazole’s high conjugation makes it superior for materials science, whereas pyrrolo-thiazole’s dual heteroatoms favor bioactivity .

Q & A

Q. What are the most reliable synthetic routes for 5-methyl-4H-pyrrolo[2,3-d]thiazole and its derivatives?

The compound can be synthesized via [4+2] cycloaddition reactions using 5-pyrazolylmethylene derivatives and N-arylmaleimides or acrylonitrile under reflux in acetic acid (Scheme 125, ). Alternatively, substituted thiazolin-4-ones reacting with malononitrile precursors yield pyrano[2,3-d]thiazole derivatives (Scheme 104, ). Solvent selection (e.g., ethanol, toluene) and catalysts (e.g., sodium hydride) are critical for optimizing yields .

Q. How can structural characterization of this compound derivatives be validated?

Use a combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm molecular structures. For example, in , compounds were characterized by comparing experimental and calculated elemental analysis data, alongside spectral assignments. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Screen for cytotoxicity using the MTT assay (Mosmann, 1983, ) against cancer cell lines (e.g., L1210 leukemia, NUGC gastric cancer) and normal fibroblasts (WI-38) to assess selectivity ( ). IC₅₀ values and dose-response curves provide initial activity profiles .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when testing this compound derivatives?

Contradictions often arise from substituent effects. For instance, electron-withdrawing groups (e.g., -NO₂, -Cl) enhance cytotoxicity ( ), while bulky aryl groups may reduce cell permeability. Use multivariate analysis to correlate substituent electronic properties (Hammett constants) with activity. Molecular docking (e.g., against 14-α-demethylase lanosterol, PDB: 3LD6) can validate binding hypotheses () .

Q. What strategies improve the targeted delivery of this compound in anticancer studies?

Conjugation with lectins (e.g., Pisum sativum agglutinin) via pH-sensitive linkers enhances tumor specificity. In , conjugation increased antitumor activity 2.5-fold in L1210 cells by leveraging lectin-mediated endocytosis. Monitor drug release kinetics using HPLC to ensure conjugate stability during delivery .

Q. How can synthetic byproducts or regioselectivity issues be minimized in cycloaddition reactions?

Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to favor [4+2] over competing pathways. For example, acrylonitrile and ethyl acrylate selectively yield thiopyrano[2,3-d]thiazole derivatives (Scheme 105, ). Use computational tools (DFT) to predict transition-state energies and regioselectivity .

Q. What methodologies validate the mechanism of action of this compound derivatives?

Combine enzyme inhibition assays (e.g., 14-α-demethylase for antifungal activity) with transcriptomic profiling (RNA-seq) to identify downstream pathways. In , docking studies confirmed interactions with lanosterol demethylase, justifying follow-up mechanistic studies .

Methodological Notes

  • Synthesis Optimization : Prioritize reflux conditions in acetic acid for cycloadditions ().
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays ≥3 times ().
  • Data Analysis : Use software like AutoDock for docking and GraphPad Prism for dose-response modeling.

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